molecular formula C23H22N4O3S B2516457 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171955-59-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2516457
CAS No.: 1171955-59-1
M. Wt: 434.51
InChI Key: UHAWIMKMJFJIBP-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising:

  • Pyrazole moiety : A five-membered ring that contributes to its biological activity.
  • Benzothiazole group : Known for its pharmacological properties.
  • Dihydrobenzo[d][1,4]dioxine unit : Enhances the compound's stability and reactivity.

The molecular formula is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S with a molecular weight of approximately 416.5 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of amides : Utilizing nucleophilic substitution reactions where the nitrogen in the pyrazole acts as a nucleophile.
  • Cyclization reactions : These are often employed to create more complex structures that may exhibit enhanced biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its efficacy against Gram-positive and Gram-negative bacteria as well as certain fungi .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal properties

Anticancer Activity

The compound has demonstrated notable anticancer properties through various mechanisms:

  • Inhibition of cancer cell proliferation : It has been shown to inhibit the growth of several cancer cell lines in vitro.
  • Mechanism of action : The compound may interact with specific enzymes involved in cancer pathways, leading to apoptosis in cancer cells .

Study 1: Anticancer Efficacy

In a controlled study, derivatives of this compound were tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer agents .

Study 2: Antimicrobial Screening

A series of synthesized derivatives were screened for antimicrobial activity using standard methods such as the disk diffusion method. The results showed that certain derivatives had comparable efficacy to established antibiotics like ampicillin and norfloxacin .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-12-16(2)21-20(13-15)31-23(25-21)27(9-8-26-7-3-6-24-26)22(28)17-4-5-18-19(14-17)30-11-10-29-18/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAWIMKMJFJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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